molecular formula C18H20N4O3S B6455447 2-tert-butyl-N-(4-methanesulfonylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549024-96-4

2-tert-butyl-N-(4-methanesulfonylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6455447
CAS No.: 2549024-96-4
M. Wt: 372.4 g/mol
InChI Key: QZDMGFUZVFZDJL-UHFFFAOYSA-N
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Description

2-tert-butyl-N-(4-methanesulfonylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features an imidazo[1,2-b]pyridazine core, which is a fused bicyclic system, and is substituted with a tert-butyl group, a methanesulfonylphenyl group, and a carboxamide group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of 2-tert-butyl-N-(4-methanesulfonylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.

    Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides in the presence of a base.

    Attachment of the methanesulfonylphenyl group: This can be accomplished through a sulfonylation reaction using methanesulfonyl chloride and a phenyl derivative.

    Formation of the carboxamide group: This step typically involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

2-tert-butyl-N-(4-methanesulfonylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group, using nucleophiles such as amines or thiols.

    Coupling Reactions: The imidazo[1,2-b]pyridazine core can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium complexes for coupling reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-tert-butyl-N-(4-methanesulfonylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide has several scientific research applications, including:

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor modulation, which could lead to the development of new therapeutic agents.

    Medicine: The compound is investigated for its potential use in drug discovery and development, particularly for targeting specific molecular pathways involved in diseases.

    Industry: It may be used in the development of specialty chemicals, such as agrochemicals or pharmaceuticals, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-tert-butyl-N-(4-methanesulfonylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

2-tert-butyl-N-(4-methanesulfonylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide can be compared with other similar compounds, such as:

    Imidazo[1,2-b]pyridazine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical properties and biological activities.

    Sulfonylphenyl derivatives: Compounds with a sulfonylphenyl group may have similar reactivity but differ in their core structures, affecting their overall properties.

    Carboxamide derivatives: These compounds contain a carboxamide group and may have similar chemical reactivity but differ in their core structures and other substituents.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-tert-butyl-N-(4-methylsulfonylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-18(2,3)15-11-22-16(20-15)10-9-14(21-22)17(23)19-12-5-7-13(8-6-12)26(4,24)25/h5-11H,1-4H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDMGFUZVFZDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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